molecular formula C14H16N2O2 B7527199 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea

1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea

Cat. No. B7527199
M. Wt: 244.29 g/mol
InChI Key: TVRDDABVDCHLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea, also known as DPFMU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been studied for its interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in cancer cell growth and inflammation. 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been shown to have several interesting biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to modulate the immune system. Additionally, 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the activity of several key enzymes involved in cancer cell growth, including COX-2 and topoisomerase II.

Advantages and Limitations for Lab Experiments

1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea. One area of interest is the development of 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea and its effects on the immune system. Finally, more research is needed to determine the potential applications of 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.
In conclusion, 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. It has been shown to have interesting biochemical and physiological effects and has been studied for its potential as an anti-cancer and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea involves a multi-step process that starts with the reaction of 2,3-dimethylphenyl isocyanate with furfurylamine to form the intermediate 1-(2,3-dimethylphenyl)-3-(furan-3-ylmethyl)urea. The intermediate is then treated with acetic anhydride and triethylamine to yield the final product, 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(furan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-4-3-5-13(11(10)2)16-14(17)15-8-12-6-7-18-9-12/h3-7,9H,8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRDDABVDCHLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCC2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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